Hexyl 2-methyl-3-pentenoate
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Overview
Description
Hexyl 2-methyl-3-pentenoate is an organic compound with the molecular formula C12H22O2. It is a derivative of pentenoic acid, characterized by the presence of a hexyl ester group. This compound is typically a colorless liquid with a pleasant aroma and is soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-pentenoic acid, 2-methyl-, hexyl ester involves the esterification of 3-pentenoic acid with hexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of 3-pentenoic acid, 2-methyl-, hexyl ester can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired ester .
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-methyl-3-pentenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Hexyl 2-methyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of 3-pentenoic acid, 2-methyl-, hexyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis, catalyzed by esterases, to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .
Comparison with Similar Compounds
- 2-Pentenoic acid, 3-methyl-, methyl ester
- 3-Pentenoic acid, methyl ester
- Butanoic acid, 3-methyl-, hexyl ester
Comparison:
- 2-Pentenoic acid, 3-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a hexyl ester group. It has different physical properties and reactivity.
- 3-Pentenoic acid, methyl ester: Lacks the methyl substitution on the pentenoic acid chain, leading to different chemical behavior.
- Butanoic acid, 3-methyl-, hexyl ester: Similar ester group but with a different carbon chain length, affecting its physical and chemical properties .
Hexyl 2-methyl-3-pentenoate stands out due to its unique combination of a pentenoic acid backbone with a hexyl ester group, providing distinct reactivity and applications in various fields.
Properties
CAS No. |
85508-08-3 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
hexyl 2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3 |
InChI Key |
BSKRYZBCMPUFRS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C(C)C=CC |
Canonical SMILES |
CCCCCCOC(=O)C(C)C=CC |
Key on ui other cas no. |
85508-08-3 |
Origin of Product |
United States |
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